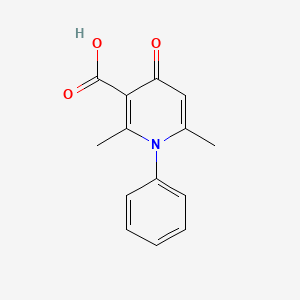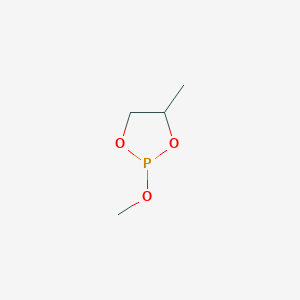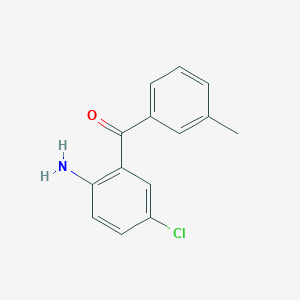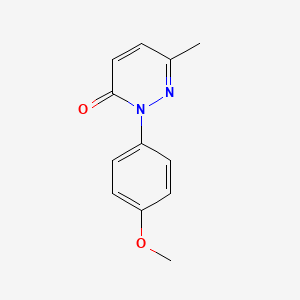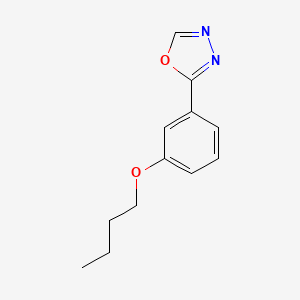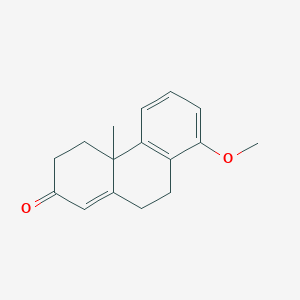
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.318 g/mol . This compound is known for its unique structure, which includes a methoxy group and a methyl group attached to a tetrahydrophenanthrene backbone. It is primarily used in industrial applications and scientific research.
Preparation Methods
The synthesis of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, reduction, and methylation. The starting materials typically include phenanthrene derivatives and methoxybenzene.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Scientific Research Applications
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydrophenanthrene, 5-methoxy-8-methyl-tetralin-1-one, and 6-methoxy-5-methyl-indan-1-one share structural similarities.
Properties
CAS No. |
5720-82-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
8-methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C16H18O2/c1-16-9-8-12(17)10-11(16)6-7-13-14(16)4-3-5-15(13)18-2/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
VSZUGNOVOOTAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3=C2C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



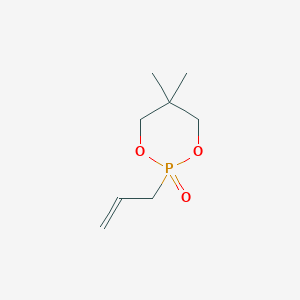
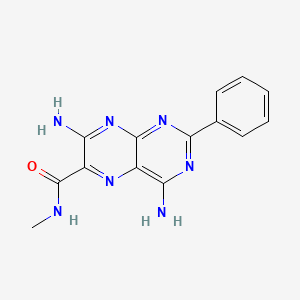
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
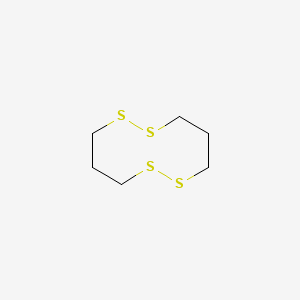
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


